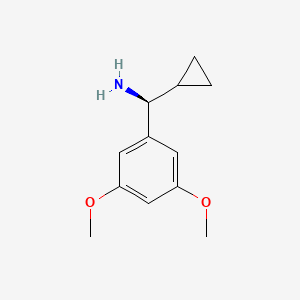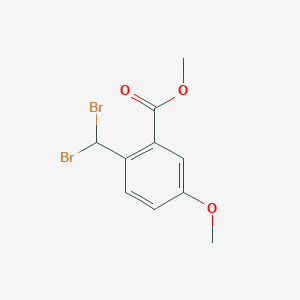![molecular formula C12H13ClFNO3 B12843726 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro, cyclopentyloxy, and fluorophenyl group attached to a carbamic acid moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then hydrolyzed to yield the carbamic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while substitution reactions can produce a variety of substituted phenylcarbamic acids .
Aplicaciones Científicas De Investigación
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylcarbamic acids with different substituents, such as:
- N-[4-Chloro-2-fluorophenyl]carbamic acid
- N-[4-Chloro-5-(methoxy)-2-fluorophenyl]carbamic acid
- N-[4-Chloro-5-(cyclohexyloxy)-2-fluorophenyl]carbamic acid
Uniqueness
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C12H13ClFNO3 |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamic acid |
InChI |
InChI=1S/C12H13ClFNO3/c13-8-5-9(14)10(15-12(16)17)6-11(8)18-7-3-1-2-4-7/h5-7,15H,1-4H2,(H,16,17) |
Clave InChI |
YESRGFCRGXHZOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=C(C(=C2)NC(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


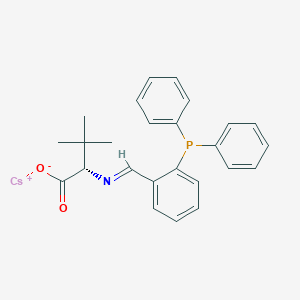
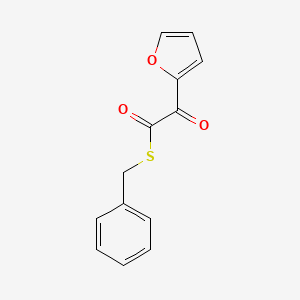
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
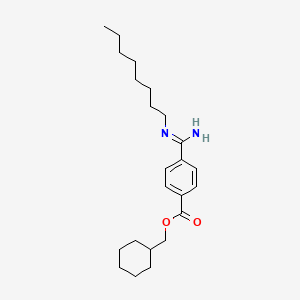
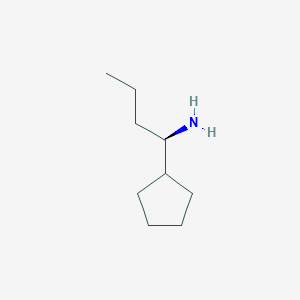
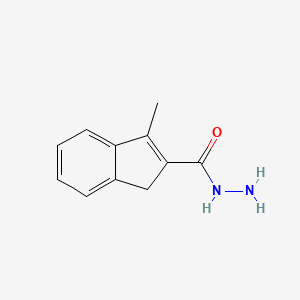
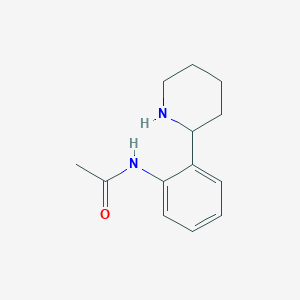
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)

